

Application Notes and Protocols: VU590 Dihydrochloride for In Vitro Electrophysiology

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Compound of Interest

Compound Name: VU590 dihydrochloride

Cat. No.: B591140

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Introduction

Inwardly rectifying potassium (Kir) channels are crucial regulators of membrane potential and potassium homeostasis in a multitude of cell types.^[1] The Kir1.1 (ROMK) channel, in particular, is a key player in potassium secretion in the kidney, making it a significant target for novel diuretic therapies.^[1] **VU590 dihydrochloride** is a potent and valuable small-molecule inhibitor developed for the study of Kir channels.^[1] It was the first publicly disclosed submicromolar inhibitor of Kir1.1 and also demonstrates activity against Kir7.1.^[1] This document provides detailed application notes and protocols for the use of **VU590 dihydrochloride** in in vitro electrophysiology experiments, primarily focusing on whole-cell patch-clamp techniques.

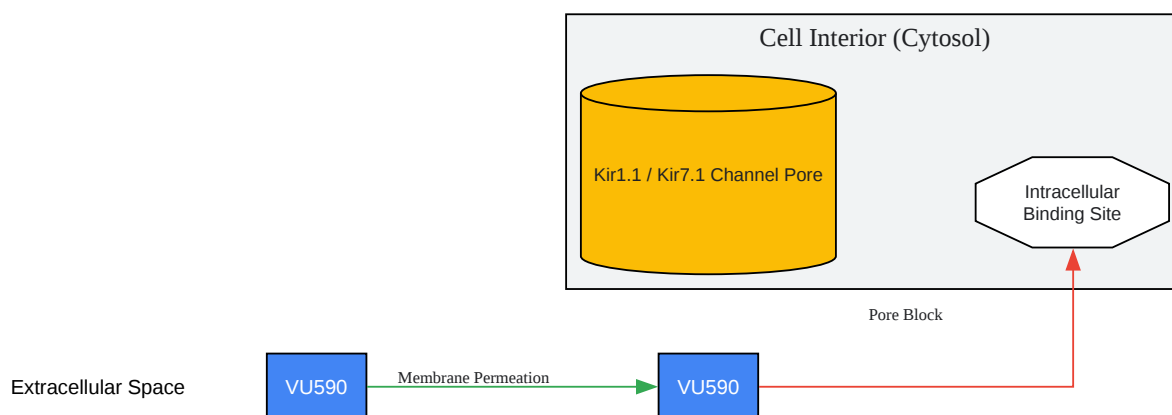
Chemical and Physical Properties

Proper handling and storage of **VU590 dihydrochloride** are essential for maintaining its stability and activity. Key properties are summarized below.

Property	Value	Source(s)
Chemical Name	7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride	[2]
Molecular Formula	C ₂₄ H ₃₂ N ₄ O ₇ ·2HCl	[2]
Molecular Weight	561.46 g/mol	[2][3][4]
CAS Number	1783987-83-6	[2]
Appearance	Solid powder	[3]
Purity	≥97%	[2]
Solubility	Soluble in DMSO (e.g., up to 50-100 mM)	[3][5]
Storage Conditions	Store at -20°C for long-term use. Stock solutions in DMSO should be stored at -20°C or -80°C and used within 1-6 months.	[2][3][5]

Mechanism of Action

VU590 acts as a pore blocker for Kir1.1 and Kir7.1 channels.[2][6] Electrophysiological studies have demonstrated that its blocking action is both voltage- and potassium-dependent.[1][7] This evidence strongly suggests that VU590 accesses its binding site from the intracellular side of the membrane, physically occluding the channel's ion conduction pathway.[6][8] The onset of inhibition can be slow, requiring up to two minutes for a full block, which is consistent with the compound needing to cross the cell membrane to reach its intracellular target site.[8]



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Figure 1. Intracellular pore block mechanism of VU590.

Pharmacological Profile

VU590 exhibits submicromolar potency for Kir1.1 and is moderately selective over Kir7.1. It shows no significant activity against other related Kir channels like Kir2.1 and Kir4.1 at concentrations up to 10 μM .^{[1][8]}

Target Channel	IC ₅₀ Value	Notes	Source(s)
Kir1.1 (ROMK)	~0.2 - 0.3 μM	Potent inhibitor	^{[1][2][8][9]}
Kir7.1	~8 μM	Moderate inhibitor	^{[1][5][6][9]}
Kir2.1	No effect	Selective against this channel	^{[1][2]}
Kir4.1	No effect	Selective against this channel	^{[1][2]}

Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of VU590 to investigate Kir channel currents in a heterologous expression system (e.g., HEK-293 cells) using the whole-cell voltage-clamp configuration.

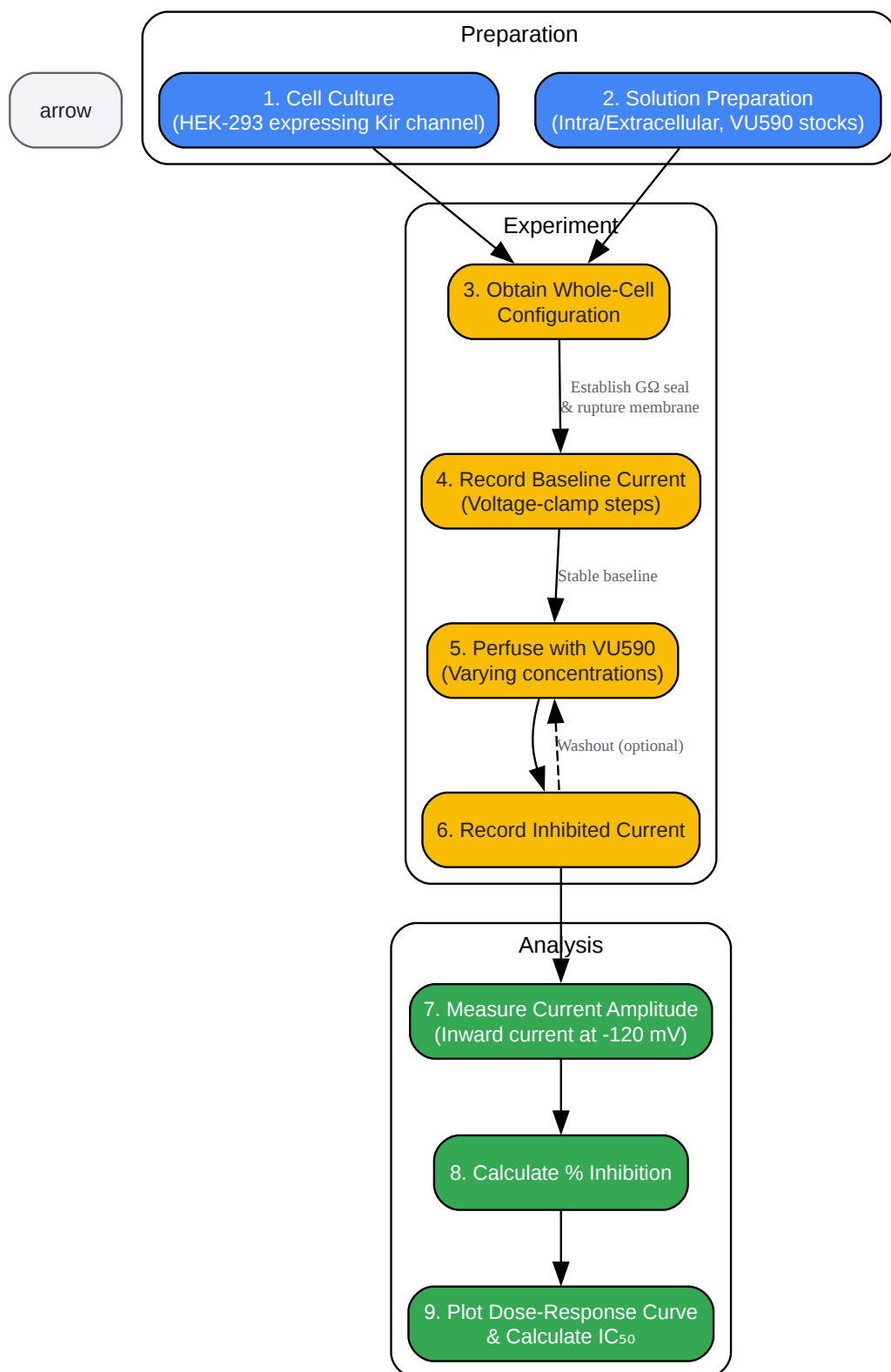
Objective: To measure the dose-dependent inhibition of Kir1.1 or Kir7.1 channels by **VU590 dihydrochloride**.

Materials and Reagents

- Cells: HEK-293 cells transiently or stably transfected with the Kir channel of interest.
- **VU590 Dihydrochloride**: Prepare a high-concentration stock solution (e.g., 50 mM) in DMSO.
- Solutions and Buffers:

Solution Type	Component	Concentration (mM)
Extracellular (Bath)	NaCl	135
	KCl	5
	CaCl ₂	2
	MgCl ₂	1
	HEPES	10
	Glucose	5
	Adjust pH to 7.4 with NaOH, Osmolarity ~290 mOsm	
Intracellular (Pipette)	KCl	135
	MgCl ₂	2
	EGTA	1
	HEPES	10
	Na ₂ ATP	2
	Adjust pH to 7.2 with KOH, Osmolarity ~275 mOsm	

Experimental Workflow



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Figure 2. Workflow for patch-clamp analysis of VU590 inhibition.

Step-by-Step Procedure

- Cell Preparation: Plate cells expressing the target Kir channel onto glass coverslips 24-48 hours before the experiment.
- Stock Solution Preparation: Prepare a 10-50 mM stock solution of **VU590 dihydrochloride** in 100% DMSO. Store at -20°C. On the day of the experiment, perform serial dilutions in the extracellular solution to achieve the desired final concentrations. Ensure the final DMSO concentration in the bath is low (e.g., $\leq 0.1\%$) to avoid solvent effects.
- Electrophysiology Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the extracellular solution.
- Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-7 M Ω when filled with the intracellular solution.[\[10\]](#)
- Obtaining a Whole-Cell Recording:
 - Approach a target cell with the glass pipette while applying slight positive pressure.
 - Once a dimple is observed on the cell surface, release the pressure to form a high-resistance (G Ω) seal.
 - Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
- Data Acquisition:
 - Set the amplifier to voltage-clamp mode and hold the cell at a potential of -75 mV.
 - Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 10 mV increments) to elicit whole-cell currents.
 - Record stable baseline currents for several minutes.
 - Begin perfusion of the extracellular solution containing the lowest concentration of VU590.
 - Allow 2-3 minutes for the drug to equilibrate and for the block to reach a steady state.[\[8\]](#)

- Record the inhibited currents using the same voltage-step protocol.
- Repeat the process for increasing concentrations of VU590. A washout step with the control extracellular solution can be performed between applications if desired, though washout may be incomplete.[8]

Data Analysis

- Measure the amplitude of the inward current at a hyperpolarized potential (e.g., -120 mV) for both baseline and post-drug application recordings.[8]
- Calculate the percentage of inhibition for each VU590 concentration using the formula: % Inhibition = $(1 - (I_{\text{VU590}} / I_{\text{Baseline}})) * 100$
- Plot the % Inhibition against the logarithm of the VU590 concentration.
- Fit the data to a Hill equation to determine the IC₅₀ value for VU590 on the target channel.

Troubleshooting

- No/Weak Inhibition:
 - Cause: VU590 degradation. Solution: Use freshly prepared dilutions from a properly stored stock.
 - Cause: Insufficient incubation time. Solution: Ensure at least 2-3 minutes of perfusion for the drug to cross the membrane and block the channel.
- High Seal Instability:
 - Cause: High DMSO concentration. Solution: Keep the final DMSO concentration below 0.1%.
 - Cause: Unhealthy cells. Solution: Use cells from a healthy, low-passage culture.
- Inconsistent Results:

- Cause: Incomplete solution exchange. Solution: Ensure the perfusion system completely exchanges the bath volume between concentrations.
- Cause: Voltage-dependence of block. Solution: Ensure current measurements are taken at a consistent holding potential across all experiments.

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